1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that features a bromobenzyl group attached to a piperazine ring, which is further connected to a naphthyloxy group via an ethanone linkage
Preparation Methods
The synthesis of 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps, starting with the preparation of the bromobenzyl piperazine intermediate. This intermediate is then reacted with a naphthyloxy ethanone derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ethanone linkage can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Scientific Research Applications
1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. The naphthyloxy group may contribute to the overall stability and specificity of the compound’s interaction with its target.
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE include:
1-(4-Bromobenzyl)piperazine: Shares the bromobenzyl and piperazine moieties but lacks the naphthyloxy ethanone linkage.
1-(4-Bromobenzyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
(E)-1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Contains a bromobenzyl piperazine structure with additional chlorophenyl and prop-2-en-1-one groups.
These comparisons highlight the unique combination of functional groups in 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23BrN2O2 |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H23BrN2O2/c24-21-8-5-18(6-9-21)16-25-11-13-26(14-12-25)23(27)17-28-22-10-7-19-3-1-2-4-20(19)15-22/h1-10,15H,11-14,16-17H2 |
InChI Key |
QFFCDRHWAUWVHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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